3-(4-Nitrophenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate
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Overview
Description
3-(4-Nitrophenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate is a heterocyclic compound that features a pyridazine ring substituted with a nitrophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate typically involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may require reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyridazine ring can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a pyridazine ring.
4-Nitrophenylchloroformate: Contains a nitrophenyl group but differs in its functional groups and overall structure.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Contains a triazole ring and is used in different synthetic applications.
Uniqueness
3-(4-Nitrophenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate is unique due to its combination of a pyridazine ring with nitrophenyl and phenyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
62260-21-3 |
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Molecular Formula |
C16H11N3O4 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-2-oxido-6-phenylpyridazin-1-ium 1-oxide |
InChI |
InChI=1S/C16H11N3O4/c20-17-15(12-4-2-1-3-5-12)10-11-16(18(17)21)13-6-8-14(9-7-13)19(22)23/h1-11H |
InChI Key |
WDWPSLHZDDOSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N([N+]2=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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